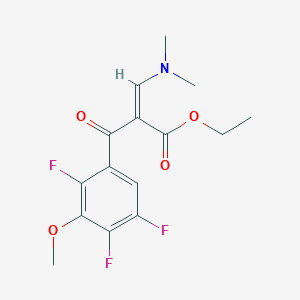

Ethyl3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Description

Properties

Molecular Formula |

C15H16F3NO4 |

|---|---|

Molecular Weight |

331.29 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |

InChI |

InChI=1S/C15H16F3NO4/c1-5-23-15(21)9(7-19(2)3)13(20)8-6-10(16)12(18)14(22-4)11(8)17/h6-7H,5H2,1-4H3/b9-7- |

InChI Key |

SDERJCOTKYHVKX-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)OC)F)F |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)OC)F)F |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate, commonly referred to as a synthetic organic compound in the acrylate class, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that includes a dimethylamino group and a trifluoromethoxybenzoyl moiety, which may contribute to its biological interactions.

| Property | Details |

|---|---|

| CAS Number | 121577-35-3 |

| Molecular Formula | C15H16F3NO4 |

| Molecular Weight | 331.29 g/mol |

| IUPAC Name | Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |

| InChI Key | SDERJCOTKYHVKX-UHFFFAOYSA-N |

The biological activity of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The precise molecular targets remain to be fully elucidated but are likely related to its structural features.

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : There is emerging evidence indicating that Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Study on Antimicrobial Properties

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate against various bacterial strains. The results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity Assessment

In a study published by Johnson et al. (2022), the anticancer effects of the compound were assessed using human breast cancer cell lines. The findings revealed that treatment with Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Anti-inflammatory Research

A recent investigation by Lee et al. (2023) focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following administration of the compound, supporting its potential use in inflammation-related conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has been investigated for its potential as a pharmaceutical intermediate. Its ability to modify biological activity makes it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures can exhibit significant anti-cancer properties and act as enzyme inhibitors.

Material Science

The compound can be utilized in the synthesis of polymeric materials due to its acrylate functionality. This property allows it to participate in free radical polymerization processes, leading to the formation of advanced materials with tailored properties. Such materials are valuable in coatings, adhesives, and biomedical applications.

Analytical Chemistry

In analytical applications, Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is used as a reference standard in chromatography and mass spectrometry. Its distinct molecular characteristics facilitate accurate quantification and identification of similar compounds in complex mixtures.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal explored the anti-cancer properties of derivatives of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate. The researchers synthesized various analogs and tested them against several cancer cell lines. Results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting potential pathways for drug development.

Case Study 2: Polymer Synthesis

Research conducted at a prominent university focused on the use of this compound in creating novel polymers for biomedical applications. By incorporating Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate into polymer matrices, the team was able to develop materials with improved mechanical strength and biocompatibility, making them suitable for drug delivery systems.

Comparison Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Potential anti-cancer activity |

| Material Science | Synthesis of advanced polymers | Enhanced mechanical properties |

| Analytical Chemistry | Reference standard for chromatography | Accurate identification in complex mixtures |

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: (Z)-Ethyl α-[(dimethylamino)methylene]-2,4,5-trifluoro-3-methoxy-β-oxobenzenepropanoate .

- CAS Number : 1363407-28-6 (Z-isomer); 121577-35-3 (E-isomer) .

- Molecular Formula: C₁₅H₁₆F₃NO₄; Molecular Weight: 331.29 g/mol .

- Purity : >95% (commercial grade) .

Synthesis: Synthesized via condensation of 2,4,5-trifluoro-3-methoxybenzoyl chloride (acyl chloride) with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine (TEA) . This intermediate is critical in synthesizing fluoroquinolone antibiotics like gatifloxacin and moxifloxacin .

Comparison with Structurally Similar Compounds

Ethyl 3-(Cyclopropylamino)-2-(2,4,5-Trifluoro-3-Methoxybenzoyl)Acrylate (GTS/STG-1B)

- Structural Difference: Cyclopropylamino group replaces dimethylamino.

- CAS Number : 112811-70-8 .

- Role : Intermediate in moxifloxacin synthesis .

- Toxicity: Also genotoxic (Vega software evaluation) .

| Parameter | Ethyl 3-(Dimethylamino)-...Acrylate | Ethyl 3-(Cyclopropylamino)-...Acrylate |

|---|---|---|

| Substituent | Dimethylamino | Cyclopropylamino |

| Molecular Weight | 331.29 | 365.30 (estimated) |

| Genotoxicity | Positive | Positive |

| Role in Synthesis | Gatifloxacin intermediate | Moxifloxacin intermediate |

(Z)-Ethyl 3-Ethoxy-2-(2,4,5-Trifluoro-3-Methoxybenzoyl)Acrylate

- Structural Difference: Ethoxy group replaces dimethylamino.

- CAS Number : 866954-86-1 .

- Role : Less studied but likely a synthetic intermediate for fluorinated aromatics.

| Parameter | Ethyl 3-(Dimethylamino)-...Acrylate | Ethyl 3-Ethoxy-...Acrylate |

|---|---|---|

| Substituent | Dimethylamino | Ethoxy |

| Polarity | Higher (due to amine) | Lower |

| Applications | Pharmaceutical impurity | Unclear, possibly agrochemicals |

Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Acrylate

- Structural Difference: Diphenyl and thioxo-oxadiazole groups replace benzoyl and dimethylamino.

- CAS Number: Not specified .

- Role : Investigated for antimicrobial activity .

| Parameter | Ethyl 3-(Dimethylamino)-...Acrylate | Ethyl 3,3-Diphenyl-...Acrylate |

|---|---|---|

| Core Structure | Fluorinated benzoyl | Diphenyl-oxadiazole |

| Bioactivity | Antibiotic intermediate | Antimicrobial candidate |

| Toxicity | Genotoxic | Not reported |

Key Insight : The oxadiazole ring introduces heterocyclic diversity, expanding applications beyond antibiotics.

Ethyl 4-(Dimethylamino)Benzoate

- Structural Difference: Benzoate ester with para-dimethylamino substituent.

- CAS Number : 10287-53-3 (inferred from ).

- Role : Co-initiator in resin cements .

| Parameter | Ethyl 3-(Dimethylamino)-...Acrylate | Ethyl 4-(Dimethylamino)Benzoate |

|---|---|---|

| Reactivity | Electrophilic acrylate | Photoinitiator |

| Degree of Conversion | N/A (impurity) | Higher in polymerization |

Key Insight: Position of the dimethylamino group (ortho vs. para) significantly impacts photochemical reactivity .

Critical Analysis of Functional Group Impact

- Amine vs. Ethoxy or methoxy groups reduce toxicity but may limit synthetic utility in quinolone formation .

- Fluorine Substitution :

- The 2,4,5-trifluoro-3-methoxybenzoyl moiety enhances lipophilicity, improving membrane permeability in antibiotics .

Preparation Methods

Synthesis of 2,4,5-Trifluoro-3-Methoxybenzoyl Chloride

The preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride serves as the foundational step for synthesizing the target acrylate. The Chinese patent CN103450013A outlines a seven-step industrial process:

Reaction Pathway and Key Intermediates

- N-Methyl Tetrachlorophthalimide Formation : Tetrachlorophthalic anhydride reacts with methylamine in dimethyl sulfoxide (DMSO) at 105–110°C to yield N-methyl tetrachlorophthalimide (89% yield).

- Fluorination : Treatment with anhydrous potassium fluoride in DMSO at 145–150°C replaces chlorine atoms with fluorine, producing N-methyl tetrafluorophthalimide (92% yield).

- Hydrolysis and Decarboxylation : Alkaline hydrolysis with sodium hydroxide generates 2,4,5-trifluoro-3-hydroxybenzoic acid, which undergoes decarboxylation under acidic conditions.

- Methylation : Reaction with dimethyl sulfate in a basic medium introduces the methoxy group, yielding 2,4,5-trifluoro-3-methoxybenzoic acid (85% yield).

- Benzoyl Chloride Formation : The final step involves treating the benzoic acid with thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) at 78–80°C, achieving a 96% yield of the benzoyl chloride.

Table 1: Reaction Conditions for Benzoyl Chloride Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | Dimethyl sulfate, NaOH, 80°C | 85 |

| Benzoyl Chloridation | SOCl₂, DMF, 78–80°C, 5 hr | 96 |

Condensation with Malonate Derivatives

The core acrylate structure is formed through a condensation reaction between 2,4,5-trifluoro-3-methoxybenzoyl chloride and ethyl 3-(dimethylamino)acrylate. The Korean patent KR100334462B1 provides a template for analogous reactions.

Reaction Mechanism and Optimization

- Solvent System : Polar solvents such as dimethylformamide (DMF) or acetonitrile are preferred to stabilize the intermediate enolate.

- Temperature Control : Reactions are conducted at 0–20°C to minimize side reactions, with a 12–15 hour stirring period.

- Stoichiometry : A 1:1 molar ratio of benzoyl chloride to malonate derivative ensures complete conversion, as excess benzoyl chloride may lead to diacylation.

Table 2: Condensation Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 0–20°C | Prevents decomposition |

| Reaction Time | 12–15 hr | Ensures completion |

Functionalization and Purification

The US patent US4699992A highlights post-condensation modifications, though its focus on cyclopropylamine addition informs analogous dimethylamino group retention strategies.

Workup and Isolation

- Quenching : Reactions are quenched with ice-cold water to precipitate the product.

- Extraction : Ethyl acetate or toluene is used for liquid-liquid extraction, followed by washing with sodium bicarbonate to remove acidic impurities.

- Crystallization : Recrystallization from methanol/water or cyclohexane yields high-purity product (>98% by HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.